molecular formula C19H24ClNO B3080947 4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride CAS No. 1093653-13-4

4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride

Cat. No. B3080947
CAS RN: 1093653-13-4
M. Wt: 317.9 g/mol
InChI Key: KTAHNYFCGACMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1093653-13-4 . It has a molecular weight of 317.86 . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for “4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride” is 1S/C19H23NO.ClH/c1-2-4-16(5-3-1)14-17-6-8-19(9-7-17)21-15-18-10-12-20-13-11-18;/h1-9,18,20H,10-15H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.86 .

Scientific Research Applications

DNA Binding and Cellular Applications

One of the prominent applications of compounds related to "4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride" is their use in studying DNA interactions. The synthetic dye Hoechst 33258, which shares structural similarities with piperidine derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding property makes Hoechst derivatives valuable in cellular biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Moreover, these compounds serve as a foundation for drug design, particularly in exploring the molecular basis for DNA sequence recognition and binding, highlighting their potential in rational drug development (Issar & Kakkar, 2013).

Pharmacological Research

In pharmacology, derivatives of piperidine, including those related to "4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride," have been explored for their potential in treating various conditions. For example, the role of dopamine receptors in the pro-cognitive effects of certain peptides suggests that piperidine derivatives, through their interaction with dopamine receptor subtypes, could enhance memory in a brain region-specific manner. This indicates the utility of such compounds in neuropharmacology, especially in understanding ligand-receptor interactions and developing pharmacotherapies targeting cognitive functions (Braszko, 2010).

Synthetic Chemistry and Drug Development

The synthetic versatility of "4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride" and its analogs is crucial in drug synthesis and development. These compounds are integral to the synthesis of complex pharmaceuticals, demonstrating their importance in creating drugs with favorable yields and commercial viability. For instance, the detailed synthesis routes of certain therapeutic agents underscore the critical role piperidine derivatives play in pharmaceutical manufacturing, providing a pathway for the industrial-scale production of medically significant compounds (Mi, 2015).

Safety and Hazards

The compound is labeled as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact. The Material Safety Data Sheet (MSDS) should be consulted for detailed safety information .

properties

IUPAC Name

4-[(4-benzylphenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-4-16(5-3-1)14-17-6-8-19(9-7-17)21-15-18-10-12-20-13-11-18;/h1-9,18,20H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAHNYFCGACMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093653-13-4
Record name Piperidine, 4-[[4-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093653-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.